2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol
Description
2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol (CAS: 1693605-10-5) is a pyridine derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . The compound features a pyridine ring substituted with an amino group at position 5, a chlorine atom at position 3, and an ether-linked ethanol moiety at position 2. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and amino groups) and moderate lipophilicity (due to the chlorine substituent).
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(5-amino-3-chloropyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10-7(6)12-2-1-11/h3-4,11H,1-2,9H2 |
InChI Key |
RBNAKLOTQQQBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-3-chloropyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and chloro groups in the compound can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, information regarding the applications of "2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol" is limited. However, the search results provide information on related compounds that may offer insights into potential applications.
Available Information
- 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol:
-
2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol:
- This is a chlorinated derivative of pyridine with an ethoxy group attached to the pyridine ring.
- It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- It is studied for potential biological activities, such as antimicrobial and antifungal properties.
- It is investigated for potential therapeutic applications and as a building block for drug development.
- It may exhibit antimicrobial activity, showing effectiveness in inhibiting the growth of bacterial strains, particularly in Gram-positive bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Potential Research Directions
Given the limited information on "2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol" itself, research directions could be inferred from the applications of similar compounds:
- Synthesis Intermediate: It could be explored as an intermediate in synthesizing various organic compounds, similar to 2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol.
- Biological Activity: Its potential biological activities, such as antimicrobial or antifungal properties, could be investigated.
- Therapeutic Applications: Research could focus on its potential therapeutic applications and its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Molecular formula : C₇H₁₁Cl₂FN₂O
- Molecular weight : 229.08 g/mol
- Key differences: Replaces the 5-amino-3-chloropyridin-2-yl group with a 5-fluoropyridin-3-yl group. Substitutes the hydroxyl group with an amine, forming a dihydrochloride salt. Impact: The fluorine atom (smaller, electronegative) reduces steric hindrance compared to chlorine, while the amine group increases polarity and solubility in acidic conditions.
2-(5-Fluoropyridin-3-yl)ethan-1-ol
- Molecular formula: C₇H₈FNO
- Molecular weight : 141.14 g/mol
- Key differences: Lacks the chlorine and amino substituents on the pyridine ring. Ethanol is directly attached to the pyridine ring without an ether linkage. Impact: Reduced hydrogen-bonding capacity and lower molecular weight may decrease bioavailability in biological systems compared to the target compound.
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride
- Molecular formula : C₈H₁₅Cl₂N₃
- Molecular weight : 224.13 g/mol
- Key differences: Pyrimidine core (two nitrogen atoms) instead of pyridine. Methanamine group replaces the ethanol moiety.
Functional Group Variations
Ether vs. Ester Linkages
- Target compound: Ether linkage (C–O–C) between pyridine and ethanol.
- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (e.g., from ): Use ester or cyano groups in place of ethers. Impact: Esters (e.g., in compound 7b ) are more hydrolytically labile, limiting stability in aqueous environments compared to the stable ether bond in the target compound.
Halogen Substituents
- Chlorine (target) vs. Fluorine (analogues) :
- Chlorine’s larger atomic radius increases steric bulk and lipophilicity.
- Fluorine’s electronegativity enhances electronic effects (e.g., in 2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol ).
- Impact : Chlorine may improve metabolic stability, while fluorine enhances bioavailability in some drug candidates.
Physicochemical Properties
Biological Activity
2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , is characterized by the presence of both an amino group and a chlorinated pyridine ring, which contribute to its diverse biological effects.
- Molecular Formula :
- Molecular Weight : 188.61 g/mol
- CAS Number : 1693605-10-5
- Structure : The compound features a hydroxyl group attached to an ethoxy chain linked to a chlorinated pyridine ring, enhancing its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol has been explored in various studies, revealing several key areas of interest:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
Anticancer Properties
Studies have suggested that 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol may have anticancer potential. It appears to target specific molecular pathways involved in cancer progression, such as those regulating apoptosis and cell cycle arrest.
Key Findings:
- Induces apoptosis in cancer cell lines with IC50 values ranging from 7 to 20 µM.
- Alters cell cycle dynamics, promoting S-phase arrest in treated cells.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-Chloro-pyridinyl)ethanol | Chlorine at different position | Antimicrobial properties |
| 5-Amino-pyridinyl derivative | Lacks ethoxy group | Limited biological activity |
| 3-Chloro-pyridinyl amine | Amine group instead of hydroxyl | Different reactivity |
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol showed enhanced antibacterial activity against resistant strains compared to standard antibiotics .
- Cancer Cell Line Study : Research published in Cancer Research highlighted that treatment with this compound resulted in significant inhibition of proliferation in breast and prostate cancer cell lines, indicating its potential as a therapeutic agent .
- Mechanistic Insights : A review article detailed how compounds like 2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol inhibit key signaling pathways involved in inflammation and cancer progression, providing a mechanistic basis for its observed biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
